DNMT1 Enzymatic Inhibition: Dnmt1-IN-3 Outperforms RG108 by >321-Fold
Dnmt1-IN-3 (compound 7t-S) inhibits DNMT1 with an IC50 of 0.777 μM, as measured in a radiometric assay using 3H-labeled S-adenosylmethionine (SAM) [1]. Under the same experimental conditions, the parent compound RG108 exhibited negligible inhibition, with an IC50 exceeding 250 μM [1]. This represents a potency improvement of greater than 321-fold, directly attributable to the substitution of the indole ring with a 1,3,6-trichlorocarbazole moiety that occupies the SAM-binding pocket more effectively [1].
| Evidence Dimension | DNMT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.777 μM |
| Comparator Or Baseline | RG108 >250 μM |
| Quantified Difference | >321-fold improvement |
| Conditions | Radiometric assay with 3H-labeled SAM; recombinant DNMT1 |
Why This Matters
This head-to-head comparison under identical assay conditions eliminates confounding variables and establishes Dnmt1-IN-3 as a structurally optimized, high-potency alternative to RG108 for DNMT1 inhibition studies.
- [1] Liu J, Ruan M, Liu Y, Hong X, Zhang L, Zhang Q. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. Eur J Med Chem. Published online May 27, 2024. View Source
